5,2'-Dihydroxyflavone

Vue d'ensemble

Description

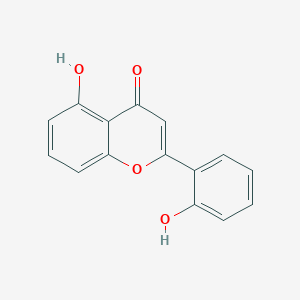

5,2’-Dihydroxyflavone is a chemical compound with the formula C15H10O4 . It is a light yellow to orange-yellow crystalline powder . It is soluble in ethanol, dichloromethane, and dimethyl sulfoxide, but insoluble in water . It is used as a reactant involved in condensation reactions for the synthesis of copper (II) complexes as bioactive molecules to combat antioxidants .

Synthesis Analysis

The synthesis of 5,2’-Dihydroxyflavone involves several methods . One method involves a reaction with hydrogen iodide and phenol at 160 degrees Celsius . Another method involves a divergent synthesis of flavones and flavanones from 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis

The molecular structure of 5,2’-Dihydroxyflavone has been studied using various spectroscopic methods . The crystal structure of 5,2’-Dihydroxyflavone has been reported, providing insights into its molecular conformation .Chemical Reactions Analysis

The allelochemical 5,4’-dihydroxyflavone (DHF) exerts a strong inhibitory effect against Microcystis aeruginosa TY001 . The effects of DHF on growth, full photosynthetic performance, gene expression, and the antioxidant system of M. aeruginosa were examined to explore the possible damage mechanism .Physical And Chemical Properties Analysis

5,2’-Dihydroxyflavone is a light yellow to orange-yellow crystalline powder . It is soluble in ethanol, dichloromethane, and dimethyl sulfoxide, but insoluble in water . Its melting point is approximately 280-285°C .Applications De Recherche Scientifique

Industrie alimentaire

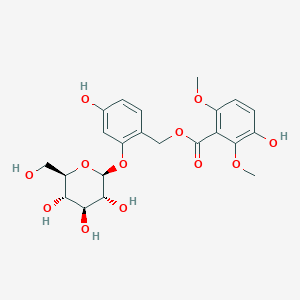

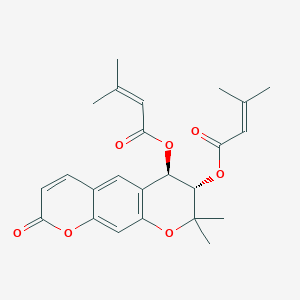

La 5,2'-Dihydroxyflavone, comme d'autres flavonoïdes, peut être utilisée dans l'industrie alimentaire pour le développement de nanoparticules. Par exemple, la 7,8-Dihydroxyflavone, un composé similaire, a été encapsulée dans des nanoparticules faites de zéine, de sophorolipides et de polysaccharides {svg_1}. Cette application peut améliorer la stabilité et la bioaccessibilité du flavonoïde {svg_2}.

Neuropharmacologie

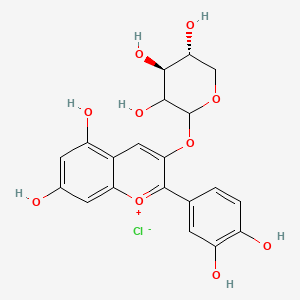

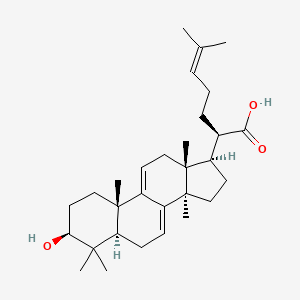

Les flavonoïdes tels que la 5,7-dihydroxyflavone ont montré des effets neuropharmacologiques potentiels. Ils peuvent interagir avec des systèmes neurotransmetteurs spécifiques, principalement le GABAergique et le sérotoninergique, et activer d'autres facteurs neurotrophiques {svg_3}. Cela suggère que la this compound pourrait également avoir des effets similaires.

Traitement de l'anxiété et de la dépression

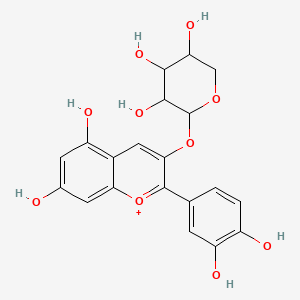

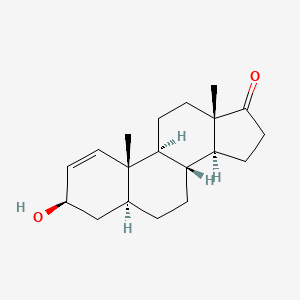

La chrysine flavonoïde (5,7-dihydroxyflavone) a été étudiée pour ses effets anxiolytiques et antidépresseurs {svg_4}. Il est possible que la this compound puisse avoir des utilisations thérapeutiques similaires.

Propriétés antioxydantes

Les flavonoïdes, y compris la 5,7-dihydroxyflavone, ont été étudiés pour leurs propriétés antioxydantes {svg_5}. Étant donné la similitude structurelle, la this compound pourrait également posséder des propriétés antioxydantes.

Propriétés anti-inflammatoires

Les flavonoïdes sont connus pour leurs activités anti-inflammatoires {svg_6}. Par conséquent, la this compound pourrait potentiellement être utilisée dans le traitement des affections inflammatoires.

Cicatrisation des plaies et régénération cutanée

Une étude a révélé que la 3,2'-dihydroxyflavone améliorait significativement le taux de prolifération et la pluripotence des cellules souches pluripotentes induites humaines (iPSC) {svg_7}. Cela suggère que la this compound pourrait également avoir des applications potentielles dans la cicatrisation des plaies et la régénération cutanée.

Mécanisme D'action

Target of Action

5,2’-Dihydroxyflavone, also known as 7,8-Dihydroxyflavone (7,8-DHF), is a flavonoid that primarily targets the tropomyosin receptor kinase B (TrkB) . TrkB is the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal growth and synaptogenesis .

Mode of Action

5,2’-Dihydroxyflavone mimics the effects of BDNF by activating the TrkB receptors . This activation triggers TrkB dimerization, leading to autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling pathways .

Biochemical Pathways

The activation of TrkB by 5,2’-Dihydroxyflavone affects several biochemical pathways. It influences neurotransmitter systems such as the GABAergic, serotonergic, dopaminergic, and noradrenergic systems . It also impacts neurotrophic factors like BDNF and the nerve growth factor, as well as various signaling pathways .

Pharmacokinetics

The pharmacokinetics of 5,2’-Dihydroxyflavone reveal that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg. The plasma concentration peaks at 10 minutes with 70 ng/ml and is still detectable after 8 hours (5 ng/ml). Importantly, 5,2’-Dihydroxyflavone can cross the blood-brain barrier, peaking at 10 minutes with a dose of 50 ng/g of brain, and its concentration is 7 ng/g at 4 hours .

Result of Action

The activation of TrkB by 5,2’-Dihydroxyflavone leads to various molecular and cellular effects. It promotes neuronal growth and protective effects, affecting the dendrites of the neuron which reach out into the synapse to communicate with subsequent neurons . This flavonoid has shown an ability to promote the growth of these dendrites into the synapse, helping restore communication between neurons in animal models of cognitive decline .

Action Environment

The action of 5,2’-Dihydroxyflavone can be influenced by various environmental factors. For instance, it is found in plants such as Godmania aesculifolia, Tridax procumbens, and various species of Primula . These plants are used in traditional medicine for various ailments, suggesting that the compound’s action, efficacy, and stability might be influenced by the plant’s growth conditions .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5,2’-DHN for lab experiments include its availability, low cost, and ease of synthesis. 5,2’-DHN is widely available, and can be synthesized relatively easily using the three-step method described above. In addition, 5,2’-DHN is relatively inexpensive, making it an attractive option for lab experiments.

The main limitation of using 5,2’-DHN for lab experiments is that its mechanism of action is not yet fully understood. While it is believed to act by modulating the activity of various signaling pathways, the exact mechanism of action is still unclear. In addition, the effects of 5,2’-DHN may vary depending on the dose and the model organism used.

Orientations Futures

There are a variety of potential future directions for 5,2’-DHN research. One potential direction is to further investigate the mechanism of action of 5,2’-DHN. This could involve

Méthodes De Synthèse

5,2’-DHN is synthesized via a three-step process starting from the flavonoid chalcone. The first step is the reduction of the chalcone to a flavanone using sodium borohydride in methanol. The second step is the oxidation of the flavanone to a flavonol using potassium permanganate in acetic acid. The third step is the oxidation of the flavonol to 5,2’-DHN using sodium periodate in acidified methanol. This method is relatively simple and efficient, and is the most commonly used method for synthesizing 5,2’-DHN.

Safety and Hazards

The safety data sheet for 5,2’-Dihydroxyflavone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGRDVXPIXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301041391 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6674-39-1 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key biological effects of 5,2'-Dihydroxyflavone on human leukemia cells?

A1: Research indicates that this compound, a flavonoid found in the exudates of certain Primula species, exhibits significant cytostatic properties against human acute myeloid leukemia cells (HL-60) []. Notably, it demonstrates this effect at concentrations where it induces minimal apoptosis, unlike the flavonol quercetin []. This suggests a unique mechanism of action potentially involving cell cycle disruption rather than direct induction of cell death.

Q2: How does the cytostatic activity of this compound compare to other flavonoids like quercetin?

A2: While this compound demonstrates strong cytostatic effects, it induces less apoptosis compared to quercetin, even at higher concentrations []. Interestingly, its impact on cell cycle progression appears to be temporary [], highlighting the dynamic interaction between this compound and cellular processes. Additionally, this compound exhibits weaker antioxidative properties than quercetin, likely due to having fewer hydroxyl groups []. This difference in antioxidative capacity might contribute to the observed differences in their mechanisms of action and overall effects on cell viability.

Q3: What is known about the structure of this compound?

A3: The crystal structure of this compound (C15H10O4) has been determined []. This information is crucial for understanding its interactions with biological targets and for designing potential derivatives with enhanced activity or specific properties.

Q4: How is this compound distributed within the Primula genus?

A4: Research suggests that the accumulation of this compound, along with other flavonoids like 5-hydroxyflavone and 2'-hydroxyflavone, is not uniform across the Primula genus []. This distribution pattern, which appears to be organ-specific, could offer valuable insights into the chemotaxonomic relationships within the genus and the ecological roles of these compounds []. Further investigation into the biosynthesis and distribution of these flavonoids might reveal their significance in plant defense mechanisms and potential applications in other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.